molecular formula C8H6N2O2 B1445537 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1086423-45-1

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1445537
CAS No.: 1086423-45-1
M. Wt: 162.15 g/mol
InChI Key: ZTHODDCXPWJNSU-UHFFFAOYSA-N
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Description

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding pocket of FGFRs, preventing their activation and subsequent phosphorylation of downstream targets.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it inhibits cell proliferation and induces apoptosis by targeting FGFR signaling pathways . This compound also affects cell migration and invasion, making it a potential therapeutic agent for cancer treatment. Additionally, it influences cell signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, thereby blocking the activation of downstream signaling pathways. The compound’s interaction with FGFRs leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its inhibitory effects on FGFRs are sustained over a period of 24 hours, with significant reduction in cell migration and invasion observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to FGFR signaling. It interacts with enzymes such as kinases and phosphatases that regulate FGFR activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation in specific cellular compartments are influenced by these interactions, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions can lead to the formation of the desired pyrrolo[2,3-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimized versions of laboratory-scale synthetic routes. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Uniqueness

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHODDCXPWJNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC=N2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743124
Record name 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086423-45-1
Record name 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
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4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

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